![molecular formula C18H20O4 B584961 Propafenone impurity D CAS No. 91401-73-9](/img/structure/B584961.png)
Propafenone impurity D
Overview
Description
Propafenone Impurity D, also known as Depropylamino Hydroxy Propafenone, is an impurity of Propafenone . Propafenone is an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Molecular Structure Analysis
The molecular formula of Propafenone Impurity D is C18H20O4 . Its molecular weight is 300.35 . The IUPAC name is 1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one .Scientific Research Applications
Spectroscopic and Biological Analysis
Propafenone, known chemically as 1-[2-[2‑hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, has been evaluated for its structural, optical, electronic, and biological properties. Using various spectroscopic techniques and computational methods (DFT), researchers have analyzed its complete vibrational profile, energy gaps between molecular orbitals, and other electronic properties. Additionally, the study delved into Drug Likeness based on Lipinski's rule of five and molecular docking studies with 3CHW protein, highlighting its potential biological applications (George et al., 2020).
Electrophysiological Effects
Research comparing the electrophysiological effects of propafenone and its metabolites (5-hydroxypropafenone and N-depropylpropafenone) on guinea pig ventricular muscle fibers revealed insights into their impact on cardiac tissues. The study involved evaluating the effects of these compounds on action potential and refractory periods at various concentrations, providing valuable data on the electrophysiological behavior of propafenone and its derivatives (Rouet et al., 1989).
Interaction with Cardiac Channels
An investigation into the effects of propafenone and its major metabolite, 5-hydroxy-propafenone, on human cardiac potassium channels (hKv1.5) highlighted their concentration-dependent inhibition of these channels. The study used the whole-cell patch-clamp technique to demonstrate how these compounds affect channel activity, which is crucial for understanding their implications in cardiac arrhythmia management (Franqueza et al., 1998).
Stereoisomer Pharmacology
The study on the pharmacological activity of propafenone enantiomers revealed how these isomers contribute to the overall effects of the drug. The research explored the electrophysiologic and beta-blocking properties of both enantiomers, offering insights into the differential impact of these isomers on cardiac function (Kroemer et al., 1989).
Safety And Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSTZDUMPGTWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propafenone impurity D | |
CAS RN |
91401-73-9 | |
Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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